Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine
Description
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is an organic compound with the molecular formula C14H16N2. It is a liquid at room temperature and has a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further connected to an ethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-4-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(15-2)13-4-3-5-14(10-13)12-6-8-16-9-7-12/h3-11,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZDQXMZRTWWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=NC=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine typically involves the reaction of 3-(pyridin-4-yl)benzaldehyde with methylamine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction conditions usually involve a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is a liquid at room temperature with a molecular weight of 212.29 g/mol. Its interactions are primarily non-covalent, involving hydrogen bonding, ionic interactions, and hydrophobic effects, which contribute to its biological activity and chemical reactivity.
Scientific Research Applications
The applications of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine can be categorized into three main areas:
Chemistry
- Building Block for Synthesis : It serves as an essential intermediate in synthesizing more complex organic molecules.
- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for various synthetic pathways.
Biology
- Enzyme Interactions : It has been used to study enzyme kinetics and interactions.
- Ligand in Receptor Studies : The compound acts as a ligand in receptor binding studies, particularly in exploring its affinity for specific biological targets.
Industry
- Specialty Chemicals Production : this compound is utilized in producing specialty chemicals.
- Pharmaceutical Intermediate : Its role as an intermediate in pharmaceutical synthesis highlights its importance in drug development.
Research indicates that this compound exhibits potential therapeutic properties, including:
- Antimicrobial Activity : It has shown inhibitory effects against various pathogens.
- Antioxidant Properties : The compound's ability to scavenge free radicals adds to its potential health benefits.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's biological activity. Key findings include:
- Pyridine Positioning : Alterations in the nitrogen position within the pyridine ring can significantly affect receptor binding affinity.
- Substituent Effects : Variations in alkyl groups on the amine nitrogen influence potency and selectivity.
Case Studies
Several notable studies have highlighted the relevance of this compound:
- Inhibition of Helicobacter pylori : A related compound demonstrated significant inhibitory effects against H. pylori, indicating potential for development as an anti-infective agent.
- GPR88 Agonist Research : Modifications to the amine structure enhanced agonistic activity at GPR88 receptors, suggesting therapeutic applications in neurological disorders.
Mechanism of Action
The mechanism of action of Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(3-pyridinyl)ethanamine
- N-methyl-1-(4-pyridinyl)ethanamine
- N-methyl-1-(2-pyridinyl)ethanamine
Uniqueness
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine is unique due to the specific positioning of the pyridine ring and the phenyl group, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it valuable in research and potential therapeutic applications .
Biological Activity
Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine, also known as a pyridine derivative, is a compound of interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and receptor interaction properties.
Chemical Structure and Properties
The compound has a complex structure characterized by a methyl group attached to an ethylamine backbone, with a pyridine and phenyl moiety contributing to its biological activity. The structural formula can be represented as:
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5f | E. coli | 15 |
| 5f | S. aureus | 18 |
| 3a | K. pneumoniae | 12 |
These findings suggest that the incorporation of the pyridine ring enhances the antimicrobial efficacy of the compound, likely due to its ability to interact with bacterial cell membranes or specific targets within bacterial cells .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. This was evaluated through various assays measuring radical scavenging capabilities and metal ion chelation.
| Assay Type | Activity Level |
|---|---|
| DPPH Radical Scavenging | High |
| Ferric Reducing Antioxidant Power | Moderate |
| Metal Chelation (Fe²⁺) | Significant |
The radical scavenging activity indicates that the compound can effectively neutralize free radicals, thereby potentially reducing oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyridine and phenyl rings can significantly affect potency and selectivity for biological targets.
Key Findings from SAR Studies
- Pyridine Positioning : Changing the nitrogen position in the pyridine ring can lead to variations in biological activity, with certain positions enhancing receptor binding affinity.
- Substituent Effects : The introduction of different alkyl groups on the amine nitrogen has been shown to modulate both potency and selectivity for specific receptors .
- Lipophilicity : Increased lipophilicity generally correlates with improved cell membrane permeability, enhancing bioavailability .
Case Studies
Several case studies have highlighted the biological relevance of compounds related to this compound:
- Study on Helicobacter pylori : A related compound demonstrated significant inhibitory effects against H. pylori, with IC50 values in low micromolar ranges, indicating potential for development as an anti-infective agent .
- GPR88 Agonist Research : Investigations into GPR88 receptor interactions revealed that modifications to the amine structure could enhance agonistic activity, suggesting therapeutic applications in neurological disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl({1-[3-(pyridin-4-yl)phenyl]ethyl})amine, and what key intermediates are involved?
- Methodology : The synthesis typically involves reductive amination of 3-(pyridin-4-yl)benzaldehyde with methylamine, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Key intermediates include 3-(pyridin-4-yl)phenethylamine and its Schiff base precursor. Reaction conditions (e.g., temperature, catalyst) significantly impact yields .
- Data Note : Yields range from 45–65% depending on the reducing agent (e.g., NaBH₄ vs. H₂/Pd-C).
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). The pyridin-4-yl group shows characteristic aromatic proton signals at δ 8.5–8.7 ppm in CDCl₃ .
- Data Contradiction : Discrepancies in melting points (e.g., 112–115°C vs. 118–120°C) may arise from polymorphism or solvent residues .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
- Methodology : Common assays include:
- Receptor binding: Radioligand displacement for GPCRs (e.g., serotonin receptors).
- Cytotoxicity: MTT assay in HEK-293 or HeLa cells (IC₅₀ values typically >50 μM).
- Antimicrobial screening: Broth microdilution against S. aureus and E. coli (MIC >100 μg/mL) .
Advanced Research Questions
Q. How can synthetic efficiency be improved for this compound under scale-up conditions?
- Methodology : Optimize catalyst loading (e.g., 5 mol% Pd/C vs. 2 mol%) and solvent systems (e.g., EtOH/H₂O 4:1 reduces side products). Continuous-flow reactors enhance reproducibility at >1 mmol scales .
- Data Contradiction : Higher catalyst loads (>10 mol%) may reduce purity due to over-reduction .
Q. What mechanistic insights explain contradictory reports on its serotonin receptor affinity?
- Analysis : Discrepancies in reported IC₅₀ values (e.g., 5-HT₁A: 120 nM vs. 450 nM) may stem from:
- Assay conditions: Differences in buffer pH (7.4 vs. 7.0) or membrane preparation methods.
- Structural analogs: Impurities from incomplete purification of regioisomers (e.g., pyridin-3-yl derivatives) .
Q. How does the compound’s conformation impact its interaction with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) with serotonin receptor homology models. The ethylamine linker adopts a gauche conformation, positioning the pyridinyl group for π-π stacking with Phe residues in the binding pocket .
- Data Note : Free-energy perturbation simulations suggest a 2.3 kcal/mol preference for the active conformation .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
